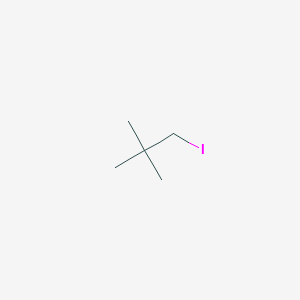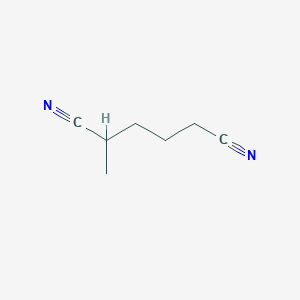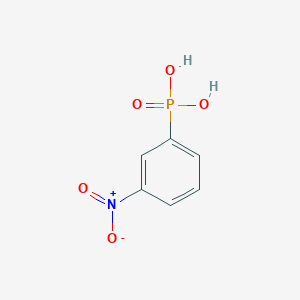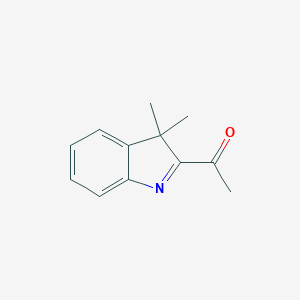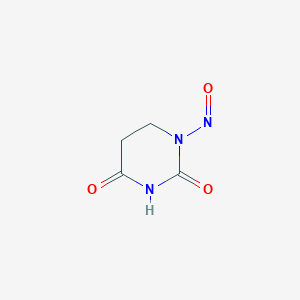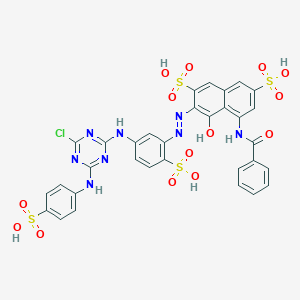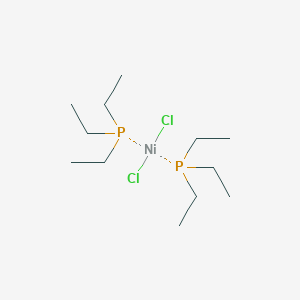
1,2-Diphenylbutan-1-one
描述
1,2-Diphenylbutan-1-one is an organic compound with the molecular formula C16H16O. It is a ketone characterized by the presence of two phenyl groups attached to the first and second carbon atoms of a butanone backbone. This compound is known for its applications in various fields of scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Diphenylbutan-1-one can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of benzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H6+CH3CH2COClAlCl3C6H5COCH2CH3
Another method involves the condensation of benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide, followed by reduction of the resulting α,β-unsaturated ketone.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the molar ratio of reactants.
化学反应分析
Types of Reactions
1,2-Diphenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Corresponding carboxylic acids
Reduction: Secondary alcohols
Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound
科学研究应用
1,2-Diphenylbutan-1-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of fine chemicals, fragrances, and as an intermediate in the synthesis of other industrially important compounds.
作用机制
The mechanism of action of 1,2-Diphenylbutan-1-one depends on the specific application and the target molecule
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating cellular responses.
DNA Interaction: It may interact with DNA, leading to changes in gene expression and cellular functions.
相似化合物的比较
1,2-Diphenylbutan-1-one can be compared with other similar compounds such as:
1,2-Diphenylethanone: This compound has a shorter carbon chain and different chemical properties.
1,2-Diphenylpropan-1-one: This compound has one less carbon atom in the backbone, leading to different reactivity and applications.
2-Methyl-1,2-diphenylbutan-1-one:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
属性
IUPAC Name |
1,2-diphenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-2-15(13-9-5-3-6-10-13)16(17)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKJKVIZTFFFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60305043, DTXSID10864670 | |
| Record name | 1,2-diphenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60305043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERAPP_36221 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16282-16-9 | |
| Record name | 16282-16-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-diphenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60305043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 1,2-diphenylbutan-1-one described in the research?
A: The research highlights a novel synthetic route for highly stereodefined tetrasubstituted acyclic all-carbon olefins []. This method utilizes this compound as a starting material and proceeds through a bis(2,6-xylyl)phosphate intermediate. This approach offers a high degree of stereocontrol, achieving a 97:3 stereoselectivity in the synthesis of tamoxifen, an anti-cancer drug. This highlights the potential of this compound as a valuable building block in the synthesis of complex molecules with defined stereochemistry.
Q2: What other applications for this compound are suggested by the research?
A: One study identifies this compound as one of the major compounds in an extract derived from the marine bacterium Streptomyces sp. GMY01 []. This extract demonstrated significant antiplasmodial activity against Plasmodium falciparum []. This finding suggests that this compound, either alone or in combination with other metabolites, could be a promising lead for developing new anti-malarial treatments.
Q3: How does the stereochemistry of related compounds influence their properties?
A: Research exploring the stereochemical assignment of 1,2-diphenylbut-3-en-1-ols and their epoxy derivatives emphasizes the importance of stereochemistry in determining molecular properties []. Different stereoisomers of these compounds, despite having the same molecular formula, exhibit distinct physical and chemical characteristics, ultimately influencing their biological activity and potential applications. This highlights the need for precise stereocontrol in synthetic methods, as exemplified by the synthesis of this compound derivatives for specific applications like drug development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





